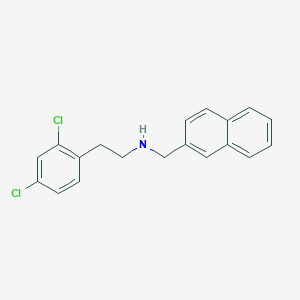![molecular formula C19H13F3N2O5 B14920210 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B14920210.png)
2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE is a complex organic compound that features both an indole and a trifluoromethyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE typically involves multi-step organic reactions. One common method involves the reaction of an indole derivative with a trifluoromethyl aniline under specific conditions to form the desired product. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action for this compound is not fully understood, but it is believed to interact with various molecular targets due to its indole and trifluoromethyl groups. These interactions may involve binding to specific receptors or enzymes, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-OXO-2-(3-(TRIFLUOROMETHYL)ANILINO)ETHYL)ISOQUINOLINIUM CHLORIDE
- 1-(2-OXO-2-(3-(TRIFLUOROMETHYL)ANILINO)ETHYL)PYRIDINIUM CHLORIDE
Uniqueness
What sets 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE apart is its combination of an indole moiety with a trifluoromethyl group
Properties
Molecular Formula |
C19H13F3N2O5 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C19H13F3N2O5/c20-19(21,22)11-4-3-5-12(8-11)23-15(25)10-29-16(26)9-24-14-7-2-1-6-13(14)17(27)18(24)28/h1-8H,9-10H2,(H,23,25) |
InChI Key |
JCJAQRMKDDJOAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


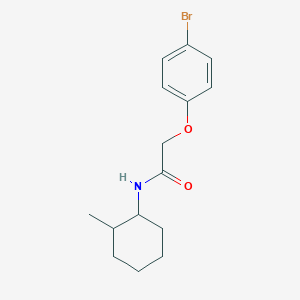
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B14920132.png)
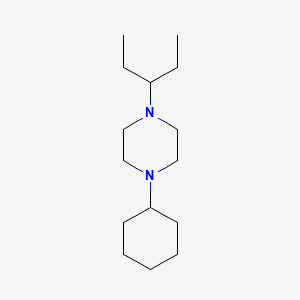
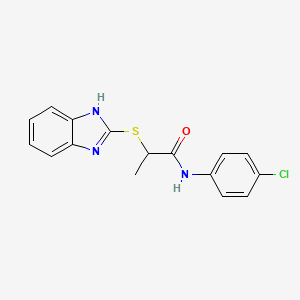
![N-[(4-benzylpiperazin-1-yl)carbonothioyl]-4-bromobenzamide](/img/structure/B14920146.png)
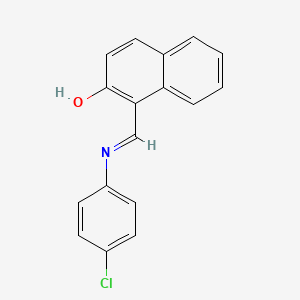
![2,4-dichlorobenzyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B14920158.png)

![N,N-dicyclohexyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14920168.png)
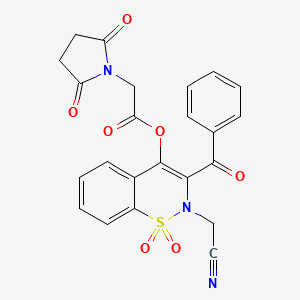
![(2E)-3-(furan-2-yl)-N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}prop-2-enamide](/img/structure/B14920181.png)
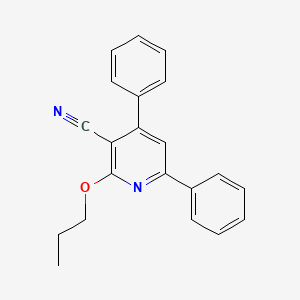
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14920189.png)
